![molecular formula C10H10N2O3 B2686888 Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 893781-99-2](/img/structure/B2686888.png)
Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The imidazo[1,2-a]pyridine core is a valuable structure in drug discovery due to its ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing imidazo[1,2-a]pyridines involves the cycloisomerization of N-propargylpyridiniums under metal-free conditions. This method uses NaOH as a promoter and can achieve quantitative yields in a short time . Another approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve catalytic processes using transition metals such as palladium, copper, or iron. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant activity against MDR-TB and XDR-TB.
6-Methyl-3-(phenylthio)-2-(p-tolyl)imidazo[1,2-a]pyridine: Another derivative with notable biological properties.
Uniqueness
Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted drug discovery and development .
Propiedades
IUPAC Name |
methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-8(10(13)15-2)11-7-5-3-4-6-12(7)9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBCOOHLVIZJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2N1C=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2686809.png)
![N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2686811.png)
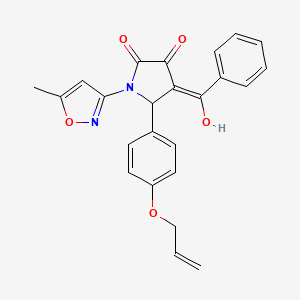
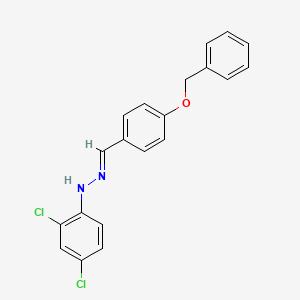
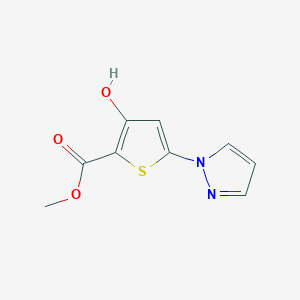
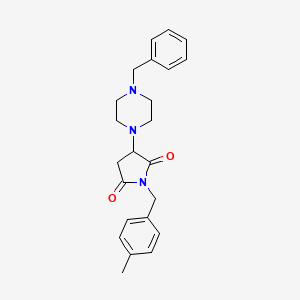
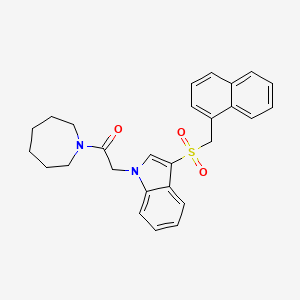
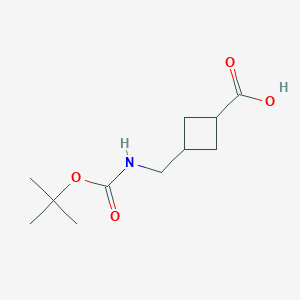
![2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2686822.png)
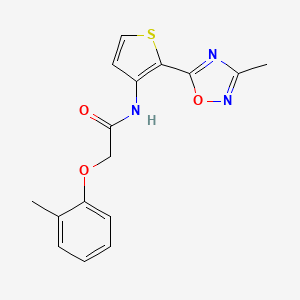

![3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine](/img/structure/B2686826.png)

